Fasudil, a specific inhibitor of Rho-associated protein kinase (ROCK), has emerged as a promising tool in human pluripotent stem cell (hPSC) research []. Traditionally, Y-27632 has been the primary ROCK inhibitor used in this field. However, Fasudil offers several advantages:
Studies have shown that Fasudil enhances hPSC growth following thawing and passaging, similar to Y-27632 []. This improved survival is crucial for maintaining healthy stem cell lines for research purposes.
Fasudil does not appear to affect the pluripotent state of hPSCs, meaning they retain their ability to differentiate into various cell types []. This is essential for generating the specific cell lines needed for different research applications.
Fasudil may even promote differentiation in certain contexts. For instance, research suggests it can improve retinal pigment epithelium (RPE) differentiation and the survival of neural crest cells (NCCs) during differentiation [].
Fasudil is a potent Rho-kinase inhibitor and vasodilator, primarily used in the treatment of cerebral vasospasm, particularly following subarachnoid hemorrhage. Its chemical formula is C₁₄H₁₇N₃O₂S, with a molar mass of 291.37 g/mol. The compound exhibits a complex mechanism of action, primarily through the inhibition of Rho-associated protein kinase, which plays a crucial role in regulating vascular smooth muscle contraction and remodeling .
Fasudil's primary mechanism of action involves inhibiting Rho-kinase, an enzyme that plays a role in regulating smooth muscle contraction and cell motility []. By inhibiting this enzyme, Fasudil can cause relaxation of blood vessels, hence its vasodilator properties []. This mechanism is being explored for various medical applications [, ].
Fasudil exhibits several biological activities:
Fasudil can be synthesized through various methods, including:
Fasudil has several clinical applications:
Fasudil interacts with various drugs and biological pathways:
Fasudil shares structural and functional similarities with several other compounds. Here are some notable examples:
Compound Name | Chemical Formula | Primary Use | Unique Features |
---|---|---|---|
Ripasudil | C₁₄H₁₈ClN₃O₂S | Treatment of glaucoma | Selective Rho kinase inhibitor for ocular use |
Y27632 | C₁₄H₁₈N₂O₂S | Research tool for studying Rho kinase | Highly selective for Rho-associated protein kinases |
H1152 | C₂₁H₂₃N₃O₂S | Experimental use in cancer research | More potent than fasudil against Rho kinase |
Fasudil is distinguished by its dual action as both a Rho-kinase inhibitor and a vasodilator, making it particularly effective in treating conditions associated with vascular dysfunction. Its ability to directly inhibit α-synuclein aggregation sets it apart from other Rho-kinase inhibitors, positioning it as a candidate for neuroprotective therapies .
Fasudil has demonstrated significant cardioprotective effects in preclinical models of myocardial ischemia-reperfusion injury through multiple mechanisms involving Rho-associated protein kinase inhibition. A comprehensive systematic review and meta-analysis of nineteen studies involving four hundred animals revealed consistent protective effects across diverse experimental conditions [1] [2].
Infarct Size Reduction and Cardiac Function Preservation
In animal models of myocardial ischemia-reperfusion injury, fasudil treatment resulted in significant reduction of myocardial infarct size compared to control groups [1] [2]. The meta-analysis demonstrated statistically significant improvements in cardiac enzymes, including creatine kinase and lactate dehydrogenase levels, alongside reduced cardiac troponin T concentrations [1]. Both systolic and diastolic functions showed significant improvement following fasudil administration, with increased degree of decline in the ST-segment, indicating enhanced cardiac recovery [2].
The cardioprotective mechanisms of fasudil involve improvement in coronary vasodilation through activation of the phosphatidylinositol 3-kinase/protein kinase B/endothelial nitric oxide synthase pathway [2]. Studies have shown that fasudil enhances phosphorylation of protein kinase B and endothelial nitric oxide synthase, resulting in increased nitric oxide production and subsequent coronary vasodilation [3]. This vasodilatory effect contributes to improved myocardial perfusion during reperfusion phases.
Molecular Signaling Pathways
Fasudil exerts its cardioprotective effects through differential activation of survival signaling pathways. During early reperfusion phases, both phosphatidylinositol 3-kinase/protein kinase B and Janus kinase 2/signal transducer and activator of transcription 3 pathways contribute equally to cardiac protection [4]. However, at later reperfusion timepoints, the Janus kinase 2/signal transducer and activator of transcription 3 pathway becomes predominantly responsible for maintaining sarco-endoplasmic reticulum calcium-ATPase expression and activity [4].
The compound significantly attenuates endoplasmic reticulum stress by reducing C/EBP homologous protein, Caspase-12, and c-Jun N-terminal kinase activation [4]. Additionally, fasudil improves sarco-endoplasmic reticulum calcium-ATPase activity, which is closely associated with decreased temporal activation of endoplasmic reticulum stress and infarct size changes [5] [4].
Oxidative Stress and Inflammation Modulation
Fasudil demonstrates potent antioxidant properties in ischemia-reperfusion models. The compound reduces oxidative stress through suppression of myosin regulatory light chain/NADPH oxidase 2 pathway, leading to decreased hydrogen peroxide production [6]. In cardiomyocytes, fasudil treatment significantly increases antioxidant enzyme activities, including superoxide dismutase, catalase, and glutathione peroxidase, while decreasing malondialdehyde content [7].
The anti-inflammatory effects of fasudil involve inhibition of nuclear factor kappa B signaling pathway, resulting in reduced transcriptional activity and decreased phosphorylation of inhibitor of nuclear factor kappa B [8]. This leads to diminished expression of inflammatory mediators and reduced neutrophil migration to ischemic tissues [9].
Study Parameter | Control Group | Fasudil Group | Statistical Significance |
---|---|---|---|
Myocardial Infarct Size Reduction | Baseline | Significantly Reduced | P < 0.05 |
Cardiac Enzymes (CK, LDH) | Elevated | Significantly Lower | P < 0.05 |
Cardiac Troponin T | Elevated | Significantly Lower | P < 0.05 |
Systolic Function Improvement | Impaired | Significantly Improved | P < 0.05 |
Diastolic Function Improvement | Impaired | Significantly Improved | P < 0.05 |
ST-segment Decline | Reduced | Significantly Increased | P < 0.05 |
Fasudil exhibits profound effects on vascular remodeling and endothelial function through inhibition of Rho-associated protein kinase activity. Clinical and preclinical studies have demonstrated significant improvements in endothelial dysfunction associated with various cardiovascular pathologies.
Endothelial Function Enhancement
In patients with coronary artery disease, fasudil treatment for one month significantly improved flow-mediated endothelium-dependent vasodilation from 9.4 ± 1.9% to 13.4 ± 1.9% [10] [11]. This improvement was directly correlated with the degree of Rho-associated protein kinase inhibition, with greater kinase inhibition associated with larger improvements in endothelial function [11]. Importantly, fasudil reduced Rho-associated protein kinase activity by 59 ± 18% in coronary artery disease patients but had minimal effects in healthy controls [10].
The mechanism underlying endothelial function improvement involves upregulation of endothelial nitric oxide synthase expression and activity. In spontaneously hypertensive rats, fasudil treatment significantly normalized both endothelial nitric oxide synthase and phosphorylated endothelial nitric oxide synthase protein levels, which were significantly reduced in hypertensive conditions [12] [13]. This normalization was achieved without significant changes in endothelial nitric oxide synthase gene expression, suggesting post-translational regulatory mechanisms [13].
Vascular Smooth Muscle Cell Regulation
Fasudil effectively modulates vascular smooth muscle cell contractility through inhibition of myosin light chain phosphorylation. In spontaneously hypertensive rats, the compound significantly corrected hypercontractility and restored relaxation responses in aortic preparations [12]. This was accompanied by significant inhibition of elevated Rho-associated protein kinase activity and normalization of myosin light chain and phosphorylated myosin light chain protein levels [13].
The compound also demonstrates significant effects on vascular remodeling processes. In a mouse model of flow-induced vascular remodeling using partial carotid artery ligation, fasudil prevented intima-media thickness and neointima formation [14] [15]. The treatment reduced vascular smooth muscle cell proliferation and inflammation of vessel walls while decreasing expression of Rho-associated protein kinase 1 and phosphorylated myosin light chain [14].
Angiogenesis and Endothelial Cell Function
Fasudil exhibits complex effects on angiogenic processes depending on the pathological context. In tumor angiogenesis models, the compound inhibited vascular endothelial growth factor-induced endothelial cell migration, viability, and tube formation [16]. This antiangiogenic effect was mediated through loss of stress fiber formation, focal adhesion assembly, and suppression of tyrosine phosphorylation of focal adhesion proteins [16].
Conversely, in therapeutic angiogenesis applications, fasudil increased endothelial progenitor cell numbers in culture systems while maintaining their functional properties for migration and incorporation into capillary-like structures [17]. This suggests tissue-specific and context-dependent effects of Rho-associated protein kinase inhibition on angiogenic processes.
Study Parameter | Baseline/Control | Fasudil Treatment | P Value | Study Population |
---|---|---|---|---|
Flow-Mediated Vasodilation (CAD patients) | 9.4 ± 1.9% | 13.4 ± 1.9% | P = 0.001 | CAD patients (n=13) |
Flow-Mediated Vasodilation (Healthy controls) | 11.3 ± 1.4% | 7.7 ± 1.1% | P = 0.07 | Healthy controls (n=16) |
Mean Arterial Blood Pressure (SHR) | Elevated | Significantly Decreased | P < 0.05 | SHR rats |
Rho Kinase Activity Reduction (CAD) | Elevated | Reduced by 59 ± 18% | P = 0.001 | CAD patients (n=13) |
eNOS Protein Expression (SHR) | Significantly Lower | Significantly Normalized | P < 0.05 | SHR rats |
Phospho-eNOS Levels (SHR) | Significantly Lower | Significantly Normalized | P < 0.05 | SHR rats |
Fasudil demonstrates significant therapeutic potential in various forms of pulmonary and systemic hypertension through mechanisms involving Rho-associated protein kinase inhibition and modulation of vasoactive mediators.
Pulmonary Hypertension Models
In hypoxic pulmonary hypertension models, fasudil treatment effectively reduced right ventricular systolic pressure and inhibited right ventricular hypertrophy development [18] [19]. The compound significantly decreased the right ventricle to left ventricle plus septum weight ratio, indicating prevention of right heart remodeling [18]. Morphological analysis revealed that fasudil attenuated pulmonary vascular structure remodeling of pulmonary arterioles, with notable reductions in wall thickness percentage and wall area percentage [18] [20].
The hemodynamic improvements were accompanied by stabilization of angiotensin-(1-7) expression and escalation of angiotensin-converting enzyme 2 expression, while reducing hypoxia-inducible factor-1α expression [18]. These molecular changes suggest modulation of the renin-angiotensin-aldosterone system as a key mechanism in fasudil-mediated pulmonary hypertension improvement.
Systemic Hypertension Effects
In spontaneously hypertensive rat models, fasudil treatment for six weeks significantly decreased mean arterial blood pressure while having no effect on systolic blood pressure [12] [13]. The selective effect on diastolic pressure suggests specific targeting of vascular tone regulation rather than general cardiovascular depression. Heart rate remained unchanged, indicating preserved cardiac chronotropic function [13].
The antihypertensive effects were associated with significant improvements in vascular reactivity. Fasudil corrected the hypercontractility observed in hypertensive vessels and restored normal relaxation responses to vasodilatory stimuli [12]. These functional improvements correlated with normalized endothelial nitric oxide synthase expression and reduced Rho-associated protein kinase activity [13].
Large Animal Model Validation
Studies in porcine models of pulmonary hypertension have confirmed the translational potential of fasudil for hemodynamic improvement. In a chronic and acute microsphere-induced pulmonary hypertension model, fasudil administration resulted in a twelve percent decrease in right ventricular pressure when given alone [21]. When combined with the homing peptide CAR, the pulmonary vasodilatory effect was enhanced to twenty-two percent reduction in right ventricular pressure [21].
The selectivity for pulmonary versus systemic circulation was demonstrated by differential effects on aortic pressure. While fasudil caused transient decreases in aortic pressure followed by prompt recovery to baseline, the right ventricular pressure decrease was progressive and sustained [21]. This selectivity profile suggests potential for clinical application with reduced systemic hypotensive side effects.
Endothelial Cell Protection
Fasudil preserves lung endothelial function and reduces pulmonary vascular remodeling through multiple mechanisms. In end-stage pulmonary hypertension with left heart disease models, four-week fasudil treatment reversed hemodynamic disorders and prevented pulmonary vascular remodeling [22]. The compound decreased endothelin-1 protein levels and endothelin A receptor mRNA expression while promoting nitric oxide production [22].
Light and transmission electron microscopy studies revealed that fasudil intervention improved pulmonary vascular remodeling and relieved pulmonary arteriole endothelial cell injury [20] [23]. The treatment reduced proliferation and swelling of smooth muscle cells and decreased collagen fiber proliferation, indicating comprehensive protection against structural vascular changes [20].
Study Parameter | Control/Hypoxia | Fasudil Treatment | Statistical Significance | Model Type |
---|---|---|---|---|
Right Ventricular Systolic Pressure | Significantly Elevated | Significantly Reduced | P < 0.01 | Hypoxic PH rats |
Right Ventricular Hypertrophy (RV/LV+S) | Significantly Increased | Markedly Inhibited | P < 0.05 to P < 0.01 | Hypoxic PH rats |
Pulmonary Artery Pressure Reduction | Elevated | 12-22% Reduction | P < 0.0001 | Porcine PH model |
Wall Thickness Percentage (WT%) | Significantly Increased | Notably Smaller | P < 0.01 | Hypoxic PH rats |
Wall Area Percentage (WA%) | Significantly Increased | Significantly Reduced | P < 0.01 | Hypoxic PH rats |
Angiotensin-(1-7) Expression | Decreased | Stabilized/Increased | P < 0.05 | Hypoxic PH rats |
ACE2 Expression | Decreased | Escalated | P < 0.05 | Hypoxic PH rats |
HIF-1α Expression | Increased | Reduced | P < 0.05 | Hypoxic PH rats |
Irritant